Cas no 1333620-07-7 (N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide)
![N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide structure](https://www.kuujia.com/scimg/cas/1333620-07-7x500.png)
N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide Chemical and Physical Properties
Names and Identifiers
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- Z1171417569
- N-(1-cyanocyclopentyl)-2-[cyclopentyl-[(2-hydroxyphenyl)methyl]amino]acetamide
- AKOS033130612
- N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide
- EN300-26684979
- 1333620-07-7
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- Inchi: 1S/C20H27N3O2/c21-15-20(11-5-6-12-20)22-19(25)14-23(17-8-2-3-9-17)13-16-7-1-4-10-18(16)24/h1,4,7,10,17,24H,2-3,5-6,8-9,11-14H2,(H,22,25)
- InChI Key: IZEHAMFKIHMXFW-UHFFFAOYSA-N
- SMILES: O=C(CN(CC1C=CC=CC=1O)C1CCCC1)NC1(C#N)CCCC1
Computed Properties
- Exact Mass: 341.21032711g/mol
- Monoisotopic Mass: 341.21032711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.4Ų
- XLogP3: 2.9
N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684979-0.05g |
N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide |
1333620-07-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide Related Literature
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
Additional information on N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide
Recent Advances in the Study of N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide (CAS: 1333620-07-7)
In recent years, the compound N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide (CAS: 1333620-07-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including neurodegenerative diseases and inflammatory disorders. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, mechanism of action, and preclinical efficacy.
The synthesis of N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide involves a multi-step process that ensures high purity and yield. Recent studies have optimized the synthetic route, incorporating novel catalysts and reaction conditions to enhance efficiency. The compound's structural complexity, featuring a cyanocyclopentyl moiety and a hydroxyphenyl group, contributes to its unique pharmacological properties. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the compound's identity and purity, ensuring its suitability for further biological evaluation.
Mechanistic studies have revealed that N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways. Specifically, it has been shown to modulate the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are critical mediators of inflammation. In vitro assays using human cell lines have demonstrated the compound's ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, molecular docking studies have provided insights into the compound's binding interactions with these enzymes, further elucidating its mechanism of action.
Preclinical studies have evaluated the efficacy of N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound has shown neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides. Behavioral tests in rodent models have indicated improvements in cognitive and motor functions, supporting its potential as a therapeutic candidate for neurodegenerative disorders. Furthermore, pharmacokinetic studies have demonstrated favorable bioavailability and brain penetration, which are critical for its efficacy in treating central nervous system (CNS) conditions.
Despite these promising findings, challenges remain in the development of N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed in future research. Ongoing studies are focused on optimizing the compound's pharmacokinetic profile and evaluating its safety in long-term toxicity studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this research into clinical applications.
In conclusion, N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide (CAS: 1333620-07-7) represents a promising candidate for the treatment of inflammatory and neurodegenerative diseases. Its unique structural features, combined with its potent biological activity, make it a valuable subject of ongoing research. Future studies will be crucial in determining its therapeutic potential and addressing the remaining challenges in its development. This compound exemplifies the innovative approaches being pursued in the field of chemical biology and pharmaceutical research to address unmet medical needs.
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